1-Boc-(4-Fmoc-amino)azepane-4-carboxylicacid
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Overview
Description
1-Boc-(4-Fmoc-amino)azepane-4-carboxylicacid is a compound that features both tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups. These groups are commonly used in organic synthesis, particularly in peptide synthesis, to protect amino functions during chemical reactions . The compound is known for its stability and versatility in various chemical processes.
Preparation Methods
The synthesis of 1-Boc-(4-Fmoc-amino)azepane-4-carboxylicacid typically involves the protection of the amino group with Boc and Fmoc groups. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base, while the Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The reaction conditions often involve anhydrous solvents and mild temperatures to ensure the stability of the protecting groups .
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the desired compound .
Chemical Reactions Analysis
1-Boc-(4-Fmoc-amino)azepane-4-carboxylicacid undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, while the Fmoc group is typically removed using a base such as piperidine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the protected amino group can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the protecting groups.
Common reagents used in these reactions include acids for deprotection (e.g., trifluoroacetic acid for Boc removal) and bases for Fmoc removal (e.g., piperidine) . The major products formed from these reactions are the deprotected amino acid derivatives and substituted products depending on the specific reaction conditions .
Scientific Research Applications
1-Boc-(4-Fmoc-amino)azepane-4-carboxylicacid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Boc-(4-Fmoc-amino)azepane-4-carboxylicacid primarily involves the protection and deprotection of amino groups. The Boc group provides stability under basic conditions and can be removed under acidic conditions, while the Fmoc group is stable under acidic conditions and can be removed using a base . This orthogonal protection strategy allows for selective modification of amino acids and peptides during synthesis .
Comparison with Similar Compounds
Similar compounds include other Boc- and Fmoc-protected amino acids, such as:
- 1-Boc-4-aminopiperidine-4-carboxylic acid
- 1-Fmoc-4-aminopiperidine-4-carboxylic acid
- 1-Boc-4-Fmoc-aminohexanoic acid
Compared to these compounds, 1-Boc-(4-Fmoc-amino)azepane-4-carboxylicacid offers unique advantages in terms of stability and reactivity, making it a valuable tool in peptide synthesis and other chemical processes .
Properties
Molecular Formula |
C27H32N2O6 |
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Molecular Weight |
480.6 g/mol |
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid |
InChI |
InChI=1S/C27H32N2O6/c1-26(2,3)35-25(33)29-15-8-13-27(14-16-29,23(30)31)28-24(32)34-17-22-20-11-6-4-9-18(20)19-10-5-7-12-21(19)22/h4-7,9-12,22H,8,13-17H2,1-3H3,(H,28,32)(H,30,31) |
InChI Key |
XPVAXXLOYCXBSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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